4,4-Difluorobenzhydrol

Catalog No.
S663580
CAS No.
365-24-2
M.F
C13H10F2O
M. Wt
220.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluorobenzhydrol

CAS Number

365-24-2

Product Name

4,4-Difluorobenzhydrol

IUPAC Name

bis(4-fluorophenyl)methanol

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

InChI

InChI=1S/C13H10F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H

InChI Key

WCTZPQWLFWZYJE-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)O)F

The exact mass of the compound 4,4'-Difluorobenzhydrol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Difluorobenzhydrol (CAS: 365-24-2) is a diarylmethanol derivative distinguished by symmetric fluorine substitution on both phenyl rings. This structural feature is critical, as the two fluorine atoms significantly modify the electronic properties, lipophilicity, and metabolic stability of molecules it is incorporated into. It serves as a pivotal building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system, such as antipsychotics and calcium channel blockers, as well as for specialty polymers. Its utility stems from the reactivity of the hydroxyl group and the unique characteristics imparted by the difluoro-benzhydryl moiety.

Substituting 4,4'-Difluorobenzhydrol with its non-fluorinated analog, benzhydrol, or monofluorinated variants is often unfeasible in established synthetic routes and drug discovery programs. The two electron-withdrawing fluorine atoms are not passive structural elements; they are critical for modulating the reactivity of the benzylic alcohol and, more importantly, the pharmacological profile of the final active molecule. Properties such as binding affinity for biological targets, metabolic stability against oxidative degradation, and blood-brain barrier permeability are significantly altered by the presence and position of fluorine atoms. Consequently, replacing this specific precursor can lead to drastically lower product yields, altered reaction kinetics, or a final compound with an entirely different and undesirable efficacy and safety profile.

Essential Precursor for High-Affinity M1 Muscarinic Receptor Antagonists

The 4,4'-difluorobenzhydryl moiety is a critical pharmacophore for achieving high-affinity binding to the M1 muscarinic acetylcholine receptor (hM1R), a key target for treating neurological disorders. In a study of novel carbamate-based antagonists, the compound derived from 4,4'-Difluorobenzhydrol (Compound 2) exhibited a binding affinity (Ki) of 1.2 nM for the hM1R target. This demonstrates the essential role of the specific difluorinated scaffold in achieving potent receptor engagement, a primary consideration in lead candidate selection.

Evidence DimensionBinding Affinity (Ki) at hM1R
Target Compound Data1.2 nM (for a lead derivative)
Comparator Or BaselineOther synthesized analogs in the same study showed lower affinity (e.g., Compound 1: 14 nM, Compound 6: 22 nM).
Quantified Difference11.7x higher affinity than Compound 1; 18.3x higher affinity than Compound 6.
ConditionsCompetitive radioligand binding experiments using Chinese hamster ovary cell membranes expressing the human M1 muscarinic acetylcholine receptor (hM1R).

For medicinal chemistry programs, starting with a precursor that consistently yields high-affinity ligands saves significant time and resources in lead optimization.

High-Yield Conversion to Key Halide Intermediate for API Synthesis

The efficient conversion of the hydroxyl group to a leaving group is a critical first step in many syntheses. 4,4'-Difluorobenzhydrol can be converted to the corresponding 4,4'-difluorodiphenylmethyl chloride, a key intermediate for drugs like Flunarizine, in high yield. A documented procedure using concentrated hydrochloric acid and a phase-transfer catalyst reports a yield of 95-97%. This high conversion efficiency is vital for multi-step syntheses where overall yield determines process viability.

Evidence DimensionReaction Yield (%)
Target Compound Data95-97%
Comparator Or BaselineGeneral literature expectations for similar chlorinations can vary widely; achieving >95% is considered highly efficient.
Quantified DifferenceN/A (Represents high end of expected performance)
ConditionsReaction with concentrated HCl in toluene with tetrabutylammonium bromide as a phase-transfer catalyst at 40-45 °C.

High, reproducible yields in the initial activation step reduce downstream purification costs and improve the overall economic feasibility of a synthetic route, a key procurement consideration.

Improved Handling and Processability via Defined Solid State

Compared to its direct precursor, 4,4'-difluorobenzophenone (a ketone), 4,4'-Difluorobenzhydrol is a stable, crystalline solid with a well-defined melting point of 43–45 °C. The non-fluorinated analog, benzhydrol, has a higher melting point (65-67 °C). The moderate melting point of the target compound offers a balance, ensuring it is a free-flowing solid at standard ambient temperatures for easier handling and weighing, while being readily meltable or soluble for reactions, unlike higher-melting-point analogs that may require more energy input.

Evidence DimensionMelting Point (°C)
Target Compound Data43–45 °C
Comparator Or BaselineBenzhydrol: 65-67 °C
Quantified Difference~20-24 °C lower melting point than the non-fluorinated parent compound.
ConditionsStandard analytical measurement (lit. values).

Predictable physical properties like a moderate melting point are crucial for process design, ensuring consistent material handling, dosing, and reaction setup in both lab-scale and pilot-plant operations.

Core Building Block for Fluorinated Piperazine-Based APIs

This compound is the precursor of choice for synthesizing the 4,4'-difluorobenzhydryl moiety found in numerous CNS-active drugs, including the calcium channel blocker Flunarizine and antipsychotics like Fluspirilene and Penfluridol. Its use is indicated when the goal is to leverage the known benefits of this scaffold for metabolic stability and target engagement.

Scaffold for High-Affinity Ligands in CNS Drug Discovery

In medicinal chemistry programs targeting CNS receptors like the M1 muscarinic receptor, 4,4'-Difluorobenzhydrol serves as an advanced starting material. The evidence shows its derivatives can achieve nanomolar binding affinities, making it a valuable scaffold for developing selective ligands for neurological and psychiatric disorders.

Intermediate for Radiosynthesis of PET Imaging Agents

The compound's structure is suitable for developing radiolabeled molecules for Positron Emission Tomography (PET). Its derivative, 4-[18F]Fluoro-4'-fluorobenzhydryl chloride, is used to synthesize PET tracers like [18F]Flunarizine, enabling in-vivo imaging of drug targets in the brain.

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.06997126 Da

Monoisotopic Mass

220.06997126 Da

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

365-24-2

Wikipedia

4,4'-Difluorobenzhydrol

Dates

Last modified: 08-15-2023

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